![molecular formula C14H17N3O2 B2674420 2-Acetamido-N-[cyano-(2-methylphenyl)methyl]propanamide CAS No. 1385265-66-6](/img/structure/B2674420.png)

2-Acetamido-N-[cyano-(2-methylphenyl)methyl]propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

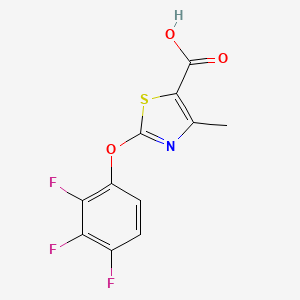

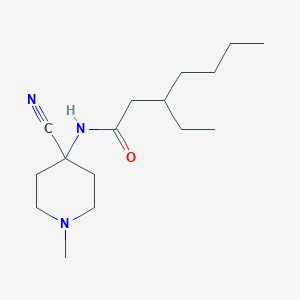

“2-Acetamido-N-[cyano-(2-methylphenyl)methyl]propanamide” is a chemical compound with the linear formula C10H10N2O . It is also known by its CAS Number: 59736-34-4 .

Synthesis Analysis

The synthesis of cyanoacetamides, such as “2-Acetamido-N-[cyano-(2-methylphenyl)methyl]propanamide”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .Molecular Structure Analysis

The molecular structure of “2-Acetamido-N-[cyano-(2-methylphenyl)methyl]propanamide” can be represented by the SMILES stringCC1=C (C=CC=C1)NC (CC#N)=O . The InChI representation is 1S/C10H10N2O/c1-8-4-2-3-5-9 (8)12-10 (13)6-7-11/h2-5H,6H2,1H3, (H,12,13) . Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Physical And Chemical Properties Analysis

The molecular weight of “2-Acetamido-N-[cyano-(2-methylphenyl)methyl]propanamide” is 84.0767 . Other physical and chemical properties such as boiling point, melting point, solubility, etc., are not specified in the search results.Applications De Recherche Scientifique

Photoreactions of Flutamide in Different Solvents : Flutamide, a drug structurally similar to 2-Acetamido-N-[cyano-(2-methylphenyl)methyl]propanamide, undergoes different photoreactions in acetonitrile and 2-propanol solvents. This study highlights the importance of solvent choice in the stability and reactivity of such compounds (Watanabe, Fukuyoshi, & Oda, 2015).

Antimalarial Activity of Related Compounds : Research on compounds similar to 2-Acetamido-N-[cyano-(2-methylphenyl)methyl]propanamide showed promising results in antimalarial activity, demonstrating the potential of these compounds in developing new antimalarial drugs (Werbel et al., 1986).

Synthesis of N-(2-Aminoethyl)- and N-(3-Aminopropyl)cytisine : A study on the synthesis of N-(2-Aminoethyl)- and N-(3-Aminopropyl)cytisine from compounds related to 2-Acetamido-N-[cyano-(2-methylphenyl)methyl]propanamide, which can be relevant for understanding the chemical synthesis processes involving this class of compounds (Shishkin et al., 2012).

Detection of Metabolites in Prostate Cancer Patients : In a study related to Flutamide, a structurally similar compound, researchers detected new metabolites in the urine of prostate cancer patients. This could be relevant for understanding the metabolic pathways and detection of metabolites of 2-Acetamido-N-[cyano-(2-methylphenyl)methyl]propanamide (Goda et al., 2006).

Enhanced Photoactivity for Acetaminophen Removal : Research on the enhanced photoactivity of graphene/titanium dioxide nanotubes for the removal of Acetaminophen, a common pharmaceutical, highlights the potential application of related compounds in environmental remediation and pharmaceutical waste management (Tao, Liang, Zhang, & Chang, 2015).

Propriétés

IUPAC Name |

2-acetamido-N-[cyano-(2-methylphenyl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-9-6-4-5-7-12(9)13(8-15)17-14(19)10(2)16-11(3)18/h4-7,10,13H,1-3H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUVSNOUNCXPCTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C#N)NC(=O)C(C)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[Cyano(2-methylphenyl)methyl]-2-acetamidopropanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(indoline-1-carbonyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B2674339.png)

![N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide](/img/structure/B2674349.png)

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-(4-methoxyphenyl)-N-methyl-4-phenylthiophene-3-sulfonamide](/img/structure/B2674350.png)

![2,3-dimethoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2674353.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2674355.png)

![(Z)-2-bromo-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2674358.png)

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2674359.png)